molecular formula C20H22F5IO3S B12819122 1-Iodo-2,3,4,5-tetramethylbenzene;2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate

1-Iodo-2,3,4,5-tetramethylbenzene;2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate

Cat. No.: B12819122
M. Wt: 564.3 g/mol
InChI Key: JJMKSYFSFXHWRV-UHFFFAOYSA-N
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Description

1-Iodo-2,3,4,5-tetramethylbenzene: and 2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate are two distinct chemical compounds with unique properties and applications. 1-Iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with an iodine atom and four methyl groups attached to the benzene ring. 2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate is an organosulfur compound featuring a pentafluoropropyl group and a methylbenzenesulfonate moiety.

Preparation Methods

1-Iodo-2,3,4,5-tetramethylbenzene

1-Iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to facilitate the substitution of a hydrogen atom with an iodine atom on the benzene ring .

2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate

The synthesis of 2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate involves the reaction of 4-methylbenzenesulfonyl chloride with 2,2,3,3,3-pentafluoropropanol in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

1-Iodo-2,3,4,5-tetramethylbenzene

1-Iodo-2,3,4,5-tetramethylbenzene undergoes various types of chemical reactions, including:

2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate

2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate can undergo:

Scientific Research Applications

1-Iodo-2,3,4,5-tetramethylbenzene

1-Iodo-2,3,4,5-tetramethylbenzene is used in organic synthesis as a building block for the preparation of more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science applications. The compound’s ability to undergo various substitution and coupling reactions makes it a versatile intermediate in synthetic chemistry .

2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate

2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate is used as a reagent in organic synthesis, particularly in the introduction of the pentafluoropropyl group into target molecules. This modification can enhance the biological activity, stability, and lipophilicity of pharmaceuticals and agrochemicals. Additionally, the compound is used in the development of specialty polymers and materials with unique properties .

Mechanism of Action

1-Iodo-2,3,4,5-tetramethylbenzene

The mechanism of action of 1-Iodo-2,3,4,5-tetramethylbenzene in chemical reactions involves the activation of the iodine atom, which can be displaced by nucleophiles or participate in coupling reactions. The methyl groups on the benzene ring can also undergo oxidation to form various functional groups, further expanding the compound’s reactivity.

2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate

The mechanism of action of 2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate involves the activation of the sulfonate group, which can be displaced by nucleophiles. The pentafluoropropyl group can enhance the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

1-Iodo-2,3,4,5-tetramethylbenzene

Similar compounds include other iodinated aromatic compounds such as 1-iodo-2,4,6-trimethylbenzene and 1-iodo-3,5-dimethylbenzene. The presence of multiple methyl groups in 1-Iodo-2,3,4,5-tetramethylbenzene provides unique steric and electronic properties, making it distinct from its analogs.

2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate

Similar compounds include other sulfonate esters such as methyl 4-methylbenzenesulfonate and ethyl 4-methylbenzenesulfonate. The pentafluoropropyl group in 2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate imparts unique fluorine-related properties, such as increased lipophilicity and stability, distinguishing it from other sulfonate esters.

Properties

Molecular Formula

C20H22F5IO3S

Molecular Weight

564.3 g/mol

IUPAC Name

1-iodo-2,3,4,5-tetramethylbenzene;2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate

InChI

InChI=1S/C10H9F5O3S.C10H13I/c1-7-2-4-8(5-3-7)19(16,17)18-6-9(11,12)10(13,14)15;1-6-5-10(11)9(4)8(3)7(6)2/h2-5H,6H2,1H3;5H,1-4H3

InChI Key

JJMKSYFSFXHWRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(F)(F)F)(F)F.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

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